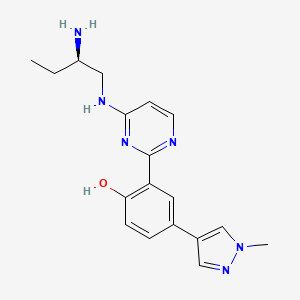
CRT0066101
概要
説明
CRT0066101は、タンパク質キナーゼD(PKD)の強力な阻害剤であり、細胞増殖、生存、および移動を含むさまざまな細胞プロセスにおいて重要な役割を果たします。 この化合物は、特にトリプルネガティブ乳がんおよび膀胱がんを標的とするがん研究で大きな可能性を示しています .
科学的研究の応用
CRT0066101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of protein kinase D in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of protein kinase D and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various types of cancer, including triple-negative breast cancer and bladder cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D.
作用機序
CRT0066101は、タンパク質キナーゼDの活性を阻害することによりその効果を発揮します。この阻害は、細胞増殖、生存、および移動に関与するさまざまなシグナル伝達経路を破壊します。 この化合物は、MYC、MAPK1/3、AKT、およびYAPなどの重要なタンパク質のリン酸化を特異的に標的とし、がん細胞の成長を抑制し、アポトーシスを増加させます .
生化学分析
Biochemical Properties
CRT0066101 is a potent inhibitor of PKD, with IC50 values of 1, 2, and 2.5 nM for PKD1, PKD3, and PKD2, respectively . It interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to inhibit the proliferation and migration of various cancer cells, including pancreatic, colorectal, and breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce the expression of NF-κB-dependent proliferative and pro-survival proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of PKD, leading to a decrease in the phosphorylation of several cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This inhibition disrupts the normal functioning of these molecules, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to inhibit the proliferation of pancreatic cancer cells over time . Higher doses of this compound can lead to apoptosis of preosteoclasts .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth at a dosage of 80 mg/kg/d . A single treatment of tumor-bearing mice with this compound did not inhibit, but rather accelerated tumor growth, and reversed the therapeutic effect of anti-PD-1 .
Transport and Distribution
Given its role as a PKD inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Studies on PKD, the primary target of this compound, indicate a striking diversity of both its signal generation and distribution and its potential for complex regulatory interactions with multiple downstream pathways, often regulating the subcellular localization of its targets .
準備方法
CRT0066101の合成には、コア構造の調製から始まり、特定の官能基の導入まで、いくつかの手順が含まれます。この化合物は通常、有機合成技術を用いてラボ環境で合成されます。 反応条件には、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用が伴うことが多く、温度とpHを注意深く制御して所望の生成物が得られるようにします .
化学反応の分析
CRT0066101は、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸素の添加または水素の除去が含まれます。
還元: この反応には、水素の添加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬が使用されます。
置換: この反応には、ハロゲンや求核剤などの試薬を用いて、ある官能基を別の官能基に置き換えることが含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: タンパク質キナーゼDがさまざまな化学反応や経路で果たす役割を研究するためのツールとして使用されます。
生物学: タンパク質キナーゼDの生物学的機能とその細胞プロセスにおける役割を理解するための研究に使用されます。
医学: トリプルネガティブ乳がんや膀胱がんを含むさまざまなタイプのがんの治療における潜在的な治療効果について調査されています
類似化合物との比較
CRT0066101は、タンパク質キナーゼD阻害剤としての高い選択性と効力でユニークです。類似の化合物には以下が含まれます。
CID755673: 別のタンパク質キナーゼD阻害剤ですが、選択性と効力のプロファイルが異なります。
ベンゾイミダゾール誘導体: これらの化合物もタンパク質キナーゼDを阻害しますが、薬物動態特性や治療の可能性が異なる場合があります
This compoundは、複数のPKDアイソフォームに対する強力な阻害効果と、前臨床がんモデルにおける実証された有効性により際立っています .
特性
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCRYGNFKDPRH-FMOMHUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of CRT0066101?
A1: this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. [, , , , ]
Q2: Which PKD isoforms are primarily targeted by this compound?
A2: this compound inhibits all three PKD isoforms: PKD1, PKD2, and PKD3. [, , , ]
Q3: How does this compound interact with PKD?
A3: this compound is a type I ATP-competitive inhibitor. It binds to the hinge region of the PKD kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets. []
Q4: What are the key structural features of this compound that contribute to its binding affinity and selectivity for PKD?
A4: this compound forms a hydrogen bond with Lys612 in the hinge region of PKD and a crucial salt bridge with Glu710. Additionally, its structure allows for favorable interactions within pocket II of the kinase domain, contributing to its selectivity. []
Q5: Can the sensitivity of PKD to this compound be modulated through genetic modifications?
A5: Yes, mutating the gatekeeper residue Met659 to phenylalanine or tyrosine increases PKD's sensitivity to this compound. Conversely, mutating the hinge residue Gly664 to valine or isoleucine confers resistance. []
Q6: What are the downstream consequences of PKD inhibition by this compound?
A6: PKD inhibition by this compound affects multiple downstream signaling pathways, including:
- NF-κB pathway: this compound blocks PKD-mediated NF-κB activation, reducing the expression of pro-inflammatory and pro-survival proteins. [, , , ]
- AKT/mTOR pathway: this compound can inhibit AKT phosphorylation, potentially impacting cell survival, proliferation, and metabolism. [, , ]
- MAPK/ERK pathway: this compound can interfere with MAPK/ERK signaling, affecting cell proliferation, differentiation, and survival. [, ]
- YAP/TAZ pathway: this compound can suppress YAP/TAZ activity, influencing cell proliferation, organ size control, and tumorigenesis. []
- Cell cycle regulation: this compound induces cell cycle arrest at the G2/M phase by modulating the expression and activity of cell cycle regulators like cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1. [, ]
Q7: What types of cancers have been studied in relation to this compound's anticancer activity?
A7: Preclinical studies have investigated the effects of this compound in various cancer types, including:
- Triple-negative breast cancer (TNBC): this compound inhibits cell proliferation, induces apoptosis, reduces tumor growth, and modulates a complex signaling network in TNBC. [, , , ]
- Bladder cancer: this compound suppresses cell proliferation and migration, induces G2/M cell cycle arrest, and inhibits tumor growth. [, ]
- Pancreatic cancer: this compound blocks cell proliferation, increases apoptosis, inhibits tumor growth, and reduces the expression of pro-survival proteins. [, , , ]
- Colorectal cancer: this compound exhibits antiproliferative activity, induces G2/M cell cycle arrest and apoptosis, inhibits AKT and ERK signaling, and suppresses NF-κB activity. []
- Prostate cancer: this compound inhibits cell migration and invasion, suppresses bone metastasis-related genes, and reduces micrometastases in mouse bone. []
Q8: Has this compound been studied in the context of non-cancer diseases?
A8: Yes, research suggests that this compound may have therapeutic potential for:
- Acute pancreatitis: this compound reduces zymogen activation, amylase secretion, and NF-κB activation, attenuating early pancreatitis events. [, ]
- Dermal fibrosis: this compound protects against inflammation-induced dermal fibrosis by reducing collagen deposition, inflammatory cell infiltration, and the expression of fibrotic markers. []
Q9: What are the main findings from in vivo studies using this compound?
A9: In vivo studies have shown that this compound:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
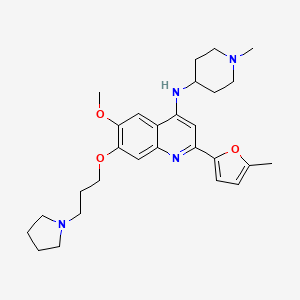
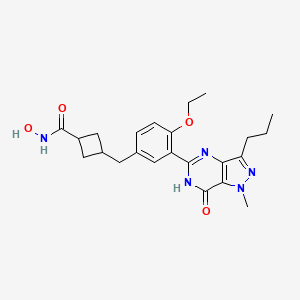
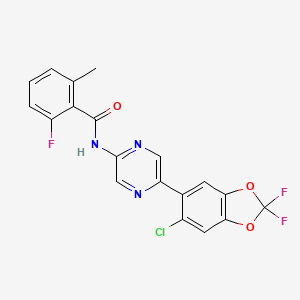
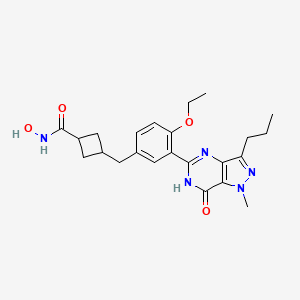
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
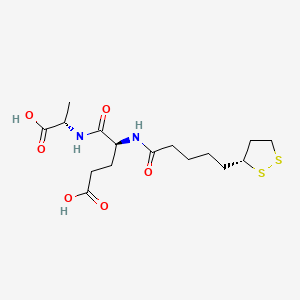
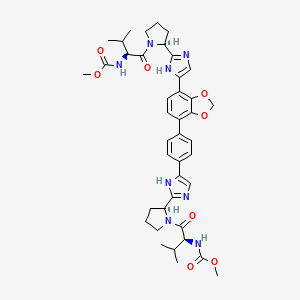
![(3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid](/img/structure/B606755.png)
